molecular formula C13H19N5O4 B12259337 N-cyclopropyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine-2-carboxamide

Cat. No.: B12259337
M. Wt: 309.32 g/mol
InChI Key: FKZRENOBJKTHSS-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine-2-carboxamide is a compound that belongs to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Properties

Molecular Formula

C13H19N5O4

Molecular Weight

309.32 g/mol

IUPAC Name

N-cyclopropyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine-2-carboxamide

InChI

InChI=1S/C13H19N5O4/c1-20-12-15-11(16-13(17-12)21-2)18-5-6-22-9(7-18)10(19)14-8-3-4-8/h8-9H,3-7H2,1-2H3,(H,14,19)

InChI Key

FKZRENOBJKTHSS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOC(C2)C(=O)NC3CC3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine-2-carboxamide typically involves the sequential substitution of cyanuric chloride with various nucleophiles. The process begins with the reaction of cyanuric chloride with an alkoxide, followed by the addition of an amine group . This method allows for the preparation of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as crystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine-2-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the cyclopropyl group and the morpholine ring, in addition to the triazine moiety, makes this compound particularly versatile for various applications in chemistry, biology, and industry .

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